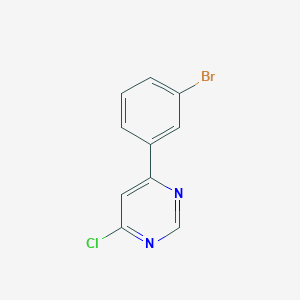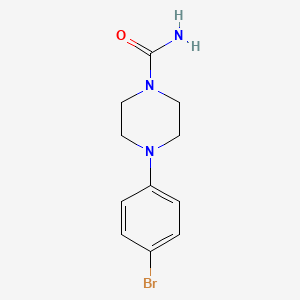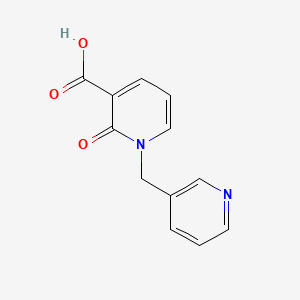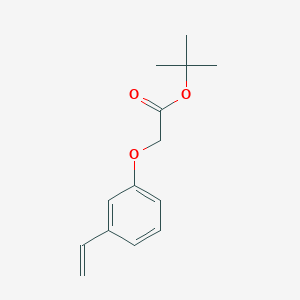
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with a vinyl group at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester typically involves the esterification of (3-Vinylphenoxy)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of phosphorus trichloride (PCl3) as a catalyst, which facilitates the formation of the ester bond under mild conditions . Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes are advantageous as they provide better control over reaction conditions, reduce waste, and improve overall yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts, which target the ester and vinyl groups, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Vinylphenoxy)-acetic acid methyl ester
- (3-Vinylphenoxy)-acetic acid ethyl ester
- (3-Vinylphenoxy)-acetic acid isopropyl ester
Uniqueness
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and other chemical reactions, enhancing its utility in various applications .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl 2-(3-ethenylphenoxy)acetate |
InChI |
InChI=1S/C14H18O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Clé InChI |
PTVAFUMXLZLZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


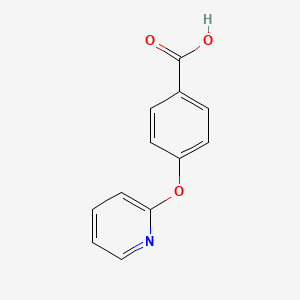
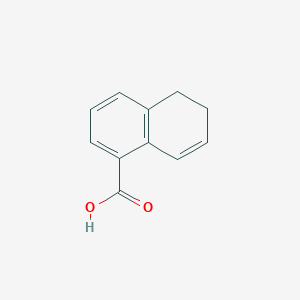
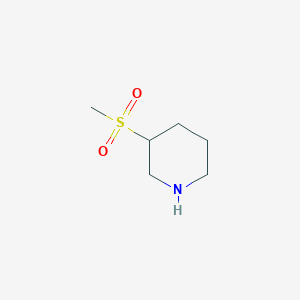

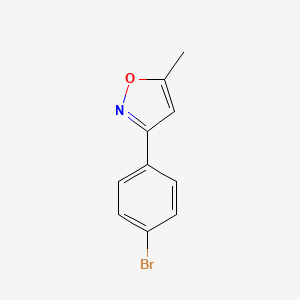
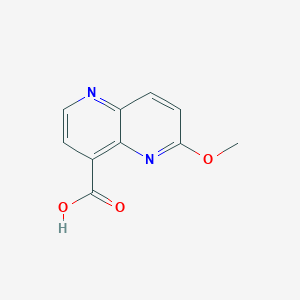
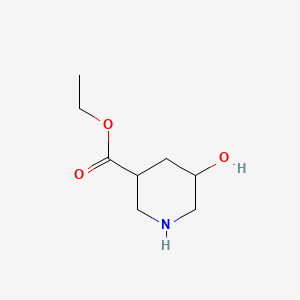
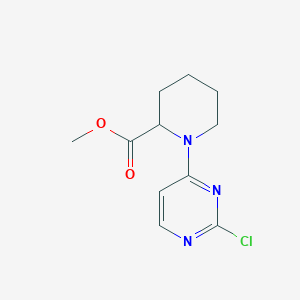
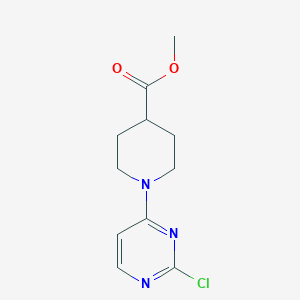
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)
